molecular formula C17H16ClNO B2383437 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-04-7

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2383437
CAS No.: 303988-04-7
M. Wt: 285.77
InChI Key: WFNCZRYIFSOFEU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a synthetic organic compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chlorobenzyl group attached to a benzazepine core. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzyl chloride with a suitable benzazepine precursor under basic conditions. The reaction typically employs solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzazepine derivatives, which are studied for their potential pharmacological properties.

    Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research into its potential therapeutic applications includes studies on its effects on the central nervous system, cardiovascular system, and its potential as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and producing pharmacological effects .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be compared with other benzazepine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNCZRYIFSOFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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